N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
Description
This compound features a quinazolinone core modified with a sulfanylidene (C=S) group at position 2 and an acetamide side chain substituted with a diethylaminopropyl moiety.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-20(4-2)11-7-10-18-15(22)12-21-16(23)13-8-5-6-9-14(13)19-17(21)24/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNDIBXGCRJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanylidene Group:
Attachment of the Acetamide Group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Diethylaminopropyl Group: This step involves the reaction of the intermediate with 3-(diethylamino)propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for halogenation), alkyl halides (for alkylation), and acyl chlorides (for acylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Sulfanylidene Advantage : The thione group in the target compound may enhance binding to cysteine-rich targets (e.g., kinases or proteases) compared to ketone-containing analogs .
- Metabolic Concerns: Diethylamino groups, as seen in Compound 27, may confer CYP inhibition risks; detailed metabolic studies are needed for the target compound .
- Synthetic Feasibility: and outline methods for quinazolinone-acetamide synthesis, suggesting viable routes for the target compound’s production .
Q & A
Basic Research Questions
Q. What are the critical steps and methodological considerations for synthesizing N-[3-(diethylamino)propyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide?
- Answer : The synthesis involves multi-step protocols, including cyclization of quinazolinone precursors, oxidation of thioxo groups to dioxo derivatives, and coupling reactions. For example, methyl 2-isothiocyanatobenzoate can react with glycine to form the quinazolinone core, followed by hydrogen peroxide oxidation to introduce the sulfanylidene group . Coupling with N-[3-(diethylamino)propyl]acetamide derivatives requires activating agents like N,N′-carbonyldiimidazole (CDI) . Key considerations include:
- Temperature control : Maintain 0–5°C during exothermic coupling steps to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : 1H/13C NMR confirms the presence of diethylamino protons (δ 1.0–1.2 ppm), sulfanylidene sulfur environments, and acetamide carbonyl signals (δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 406.15) .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Answer : Focus on target-specific assays based on structural analogs:
- Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) rodent models, as quinazolinone derivatives show CNS activity .
- Enzyme inhibition : Screen against kinases or proteases via fluorometric assays (e.g., ATPase activity measurement).
- Statistical validation : Employ ANOVA with post-hoc Tukey tests to compare dose-response curves .
Advanced Research Questions
Q. How can conflicting bioactivity data between research groups be systematically resolved?
- Answer : Discrepancies often arise from synthetic impurities or assay variability. Mitigation strategies include:
- Batch reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere for oxidation steps) and re-test .
- Impurity profiling : Use LC-MS to identify by-products (e.g., unreacted glycine derivatives) that may interfere with assays .
- Standardized protocols : Adopt harmonized assay conditions (e.g., cell line passage number, serum concentration) across collaborating labs.
Q. What advanced strategies optimize the synthetic yield of the quinazolinone core?
- Answer : Improve cyclization efficiency via:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 15 min) .
- Catalytic systems : Use Pd/C or nano-catalysts to enhance regioselectivity during ring formation.
- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios (e.g., glycine:isothiocyanate) and pH .
Q. How can crystallographic data for this compound be refined when twinning or disorder is present?
- Answer : Use SHELXL for high-resolution refinement:
- Twinning correction : Apply TWIN/BASF commands to model twin domains .
- Disorder handling : Split occupancy of disordered diethylamino groups and apply restraints (e.g., SIMU for thermal motion) .
- Validation : Check R-factors (<5% for Rint) and Fo/Fc maps to confirm electron density fit .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Answer : Combine computational and experimental approaches:
- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., GABA receptors for anticonvulsant activity) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.
- Metabolomics : LC-MS/MS tracks metabolic stability and reactive intermediate formation .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Answer : Systematically modify substituents and evaluate effects:
- Quinazolinone ring : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at position 4 to enhance electrophilicity .
- Acetamide side chain : Replace diethylamino with piperazine for improved solubility without losing affinity.
- Validation : Test analogs in dose-response assays (IC50/EC50 comparisons) and logP measurements for pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
